Tubulin polymerization-IN-11

Tubulin polymerization Colchicine site Biochemical assay

Tubulin polymerization-IN-11 (CAS 2470063-59-1, C₂₂H₂₂N₄O₄, MW 406.43) is a synthetic, small-molecule inhibitor of tubulin polymerization that targets the colchicine binding site on β‑tubulin. Originally reported as compound 7i within a 3,6‑diaryl‑[1,2,4]triazolo[4,3‑a]pyridine series, it represents a novel chemotype distinct from stilbene‑based colchicine‑site ligands such as combretastatin A‑4 (CA‑4).

Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
Cat. No. B12396064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-11
Molecular FormulaC22H22N4O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C(=NN=C3C4=CC(=C(C(=C4)OC)OC)OC)C=C2)N
InChIInChI=1S/C22H22N4O4/c1-27-17-7-5-13(9-16(17)23)14-6-8-20-24-25-22(26(20)12-14)15-10-18(28-2)21(30-4)19(11-15)29-3/h5-12H,23H2,1-4H3
InChIKeyUHDXUJRRMFTWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tubulin polymerization-IN-11: Chemical Profile and Research Utility of a Selective Colchicine-Site Tubulin Inhibitor


Tubulin polymerization-IN-11 (CAS 2470063-59-1, C₂₂H₂₂N₄O₄, MW 406.43) is a synthetic, small-molecule inhibitor of tubulin polymerization that targets the colchicine binding site on β‑tubulin [1]. Originally reported as compound 7i within a 3,6‑diaryl‑[1,2,4]triazolo[4,3‑a]pyridine series, it represents a novel chemotype distinct from stilbene‑based colchicine‑site ligands such as combretastatin A‑4 (CA‑4) [1]. The compound disrupts microtubule networks, arrests the cell cycle at G₂/M phase, and induces apoptosis in cancer cells, making it a tool for studying anti‑mitotic mechanisms and for screening colchicine‑site inhibitors [1].

Why Tubulin Polymerization-IN-11 Cannot Be Assumed Interchangeable with In-Class Tubulin Inhibitors


Within the colchicine‑site tubulin inhibitor class, minor structural modifications produce profound potency shifts that render generic substitution scientifically unsound. In the triazolo[4,3‑a]pyridine series, compound 7i (Tubulin polymerization‑IN‑11) is 62‑fold more potent against HeLa cells than its direct parent compound 6 despite sharing the same core scaffold [1]. Moreover, a closely related vendor analog, Tubulin polymerization‑IN‑12, exhibits 4.5‑fold greater biochemical potency on tubulin polymerization yet is 62.5‑fold weaker on HeLa cytotoxicity, demonstrating a marked disconnect between biochemical and cellular activity [1]. These steep SAR gradients and divergent biochemical‑to‑cellular potency relationships mean that even compounds within the same triazolopyridine sub‑family cannot be treated as functional equivalents for procurement decisions.

Quantitative Differentiation of Tubulin Polymerization-IN-11 Against Key Comparators: A Procurement-Focused Evidence Guide


Tubulin Polymerization Inhibition: Head-to-Head Comparison with Combretastatin A-4 (CA-4)

In a direct, within‑study comparison, Tubulin polymerization‑IN‑11 (compound 7i) inhibited tubulin polymerization with an IC₅₀ of 3.4 µM, essentially equivalent to the reference colchicine‑site inhibitor CA‑4 (IC₅₀ = 4.2 µM) measured under identical assay conditions [1]. This establishes Tubulin polymerization‑IN‑11 as a non‑stilbenoid alternative with comparable target‑level potency to the most widely cited colchicine‑site standard.

Tubulin polymerization Colchicine site Biochemical assay

Antiproliferative Potency on HeLa Cells: 62‑Fold Gain Over the Parent Compound 6 Scaffold

Within the same study, Tubulin polymerization‑IN‑11 (compound 7i) displayed an antiproliferative IC₅₀ of 12 nM (0.012 µM) against HeLa cervical carcinoma cells, representing a 62‑fold improvement in cellular potency over the parent compound 6 (estimated IC₅₀ ≈ 0.744 µM) from which the series was optimized [1]. This large potency gain was achieved through specific structural modifications to the triazolopyridine scaffold and demonstrates that only the fully optimized 7i structure—not earlier analogs—delivers sub‑micromolar cellular efficacy.

Antiproliferative activity HeLa SAR optimization

Cancer Cell Selectivity Over Normal Cells: Comparison with Tubulin Polymerization-IN-12

Tubulin polymerization‑IN‑11 (7i) exhibits an IC₅₀ >100 µM against non‑tumorigenic human embryonic kidney HEK‑293 cells, yielding a selectivity index (SI) of >8,333 when compared to its HeLa IC₅₀ of 0.012 µM [1]. In contrast, the closely related analog Tubulin polymerization‑IN‑12 shows an HEK‑293 IC₅₀ of 29.94 µM and a HeLa IC₅₀ of 0.75 µM, corresponding to an SI of approximately 40 . The >200‑fold higher selectivity index of Tubulin polymerization‑IN‑11 indicates a substantially wider therapeutic window between cancerous and normal cells in vitro.

Selectivity index HEK-293 Normal cell toxicity

Divergent Biochemical vs. Cellular Potency Profile Relative to Tubulin Polymerization-IN-12

Tubulin polymerization‑IN‑11 exhibits a discordant biochemical‑to‑cellular potency relationship compared to the analog IN‑12. IN‑11 is 4.5‑fold weaker on tubulin polymerization (IC₅₀ 3.4 µM vs 0.75 µM for IN‑12) [1], yet is 62.5‑fold more potent on HeLa cell proliferation (IC₅₀ 0.012 µM vs 0.75 µM) [1]. This pattern—lower biochemical potency but far higher cellular potency—suggests that Tubulin polymerization‑IN‑11 may possess superior cellular permeability, intracellular target engagement, or reduced efflux susceptibility relative to IN‑12, a profile of particular interest for cell‑based phenotypic screening applications.

Biochemical vs cellular potency Target engagement Cell permeability

Dose-Dependent Cell Cycle Arrest and Apoptosis Induction in HeLa Cells

Tubulin polymerization‑IN‑11 (7i) induces concentration‑dependent G₂/M phase cell cycle arrest in HeLa cells, with the G₂/M population increasing from 13.90% at 12 nM to 92.65% at 48 nM after 24 h treatment [1]. In parallel, the total apoptotic cell population (early + late) rises from 8.44% at 12 nM to 53.3% at 48 nM . Mechanistically, the compound decreases cyclin B1, p‑cdc2, and Bcl‑2 protein levels while increasing cleaved PARP, consistent with mitotic arrest followed by apoptosis [1]. These quantitative dose‑response relationships establish defined working concentrations for cell‑cycle and apoptosis studies.

Cell cycle arrest Apoptosis G₂/M phase

Recommended Research and Industrial Application Scenarios for Tubulin Polymerization-IN-11 Based on Verified Differentiation Evidence


Colchicine-Site Tubulin Inhibitor Screening with a Non-Stilbenoid Chemotype Reference

Tubulin polymerization‑IN‑11 serves as a triazolopyridine‑based reference compound for colchicine‑site inhibitor screening panels. Its tubulin polymerization IC₅₀ of 3.4 µM is directly benchmarked against CA‑4 (4.2 µM) in the same assay [1], making it suitable as a chemically distinct positive control to distinguish scaffold‑specific effects from general colchicine‑site pharmacology. This addresses the need for non‑stilbenoid reference compounds in high‑throughput screening where CA‑4's stilbene structure may introduce confounding photoisomerization or metabolic instability issues [1].

Anti-Mitotic Cancer Cell Studies Requiring High Selectivity Over Normal Proliferating Cells

For researchers studying anti‑mitotic mechanisms with a requirement for low toxicity toward non‑cancerous dividing cells, Tubulin polymerization‑IN‑11 offers a selectivity index >8,333 (HEK‑293 IC₅₀ >100 µM vs HeLa IC₅₀ 0.012 µM) [1]. This >200‑fold higher selectivity compared to the analog Tubulin polymerization‑IN‑12 (SI ≈ 40) makes it the preferred choice for experiments where discrimination between cancer and normal cell responses is a critical endpoint.

Structure-Activity Relationship (SAR) Studies on Triazolopyridine Tubulin Inhibitors

The 62‑fold potency difference between Tubulin polymerization‑IN‑11 (7i, HeLa IC₅₀ 12 nM) and its parent compound 6 (HeLa IC₅₀ ~0.744 µM) [1] establishes this compound as the benchmark active molecule for SAR exploration around the 3,6‑diaryl‑[1,2,4]triazolo[4,3‑a]pyridine scaffold. Investigators designing next‑generation analogs can use compound 7i as the potency reference point against which new derivatives are compared, while the parent compound 6 provides a well‑characterized less‑active control within the same core series [1].

Investigating the Biochemical-to-Cellular Potency Disconnect in Tubulin Inhibitors

Tubulin polymerization‑IN‑11 exhibits a pronounced divergence between biochemical tubulin inhibition (IC₅₀ 3.4 µM) and cellular antiproliferative activity (HeLa IC₅₀ 0.012 µM), a ~285‑fold potency shift not observed with the analog IN‑12 (biochemical IC₅₀ 0.75 µM; HeLa IC₅₀ 0.75 µM; ratio = 1) [1]. This unique profile makes IN‑11 a valuable tool for studying cellular factors that amplify target‑level inhibition—such as intracellular accumulation, tubulin binding kinetics, or differential efflux pump susceptibility—and for phenotypic screening cascades where cellular potency is the primary selection criterion [1].

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